3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is fused with a benzyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the benzyl and dichlorophenyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used
Scientific Research Applications
3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique structural features and potential applications. Its combination of a pyrido[2,1-b][1,3,5]thiadiazine core with benzyl and dichlorophenyl groups provides distinct chemical and biological properties that may not be present in other related compounds.
Properties
Molecular Formula |
C21H17Cl2N3OS |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-benzyl-8-(2,6-dichlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H17Cl2N3OS/c22-17-7-4-8-18(23)20(17)15-9-19(27)26-12-25(11-14-5-2-1-3-6-14)13-28-21(26)16(15)10-24/h1-8,15H,9,11-13H2 |
InChI Key |
ZQINNDULELEMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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